molecular formula C20H26N2O3 B11417947 Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-YL)carbamoyl]-1H-pyrrole-2-carboxylate

Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-YL)carbamoyl]-1H-pyrrole-2-carboxylate

Cat. No.: B11417947
M. Wt: 342.4 g/mol
InChI Key: OMSGVSJQSHDSRN-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, dimethyl, phenylbutan, and carbamoyl groups attached to the pyrrole ring, making it a complex and unique molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate typically involves the amination method. The starting materials include diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(4-phenylbutan-2-ylcarbamoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H26N2O3/c1-5-25-20(24)18-14(3)17(15(4)22-18)19(23)21-13(2)11-12-16-9-7-6-8-10-16/h6-10,13,22H,5,11-12H2,1-4H3,(H,21,23)

InChI Key

OMSGVSJQSHDSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC(C)CCC2=CC=CC=C2)C

Origin of Product

United States

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